For-RYYRIK-NH2, also known as Ac-RYYRIK-NH2, is a synthetic peptide that has garnered attention in pharmacological research due to its role as a specific antagonist for the nociceptin/orphanin FQ receptor (ORL1). This receptor is involved in various physiological processes, including pain modulation, stress response, and neuroendocrine regulation. The compound is particularly noted for its potential therapeutic applications in treating conditions related to pain and addiction.
For-RYYRIK-NH2 is classified under peptide antagonists and is derived from a specific amino acid sequence. Its classification within pharmacology emphasizes its interaction with opioid receptors, specifically targeting the nociceptin receptor. This compound is synthesized through established methodologies in peptide chemistry, making it a subject of interest for both academic and pharmaceutical research.
The synthesis of For-RYYRIK-NH2 typically employs solid-phase peptide synthesis (SPPS). This technique allows for the stepwise assembly of amino acids on a solid support, which facilitates purification and characterization of the final product. The process involves several key steps:
The synthesis requires precise control over reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The use of automated synthesizers can enhance reproducibility and efficiency in producing For-RYYRIK-NH2.
For-RYYRIK-NH2 has a specific molecular structure characterized by its amino acid sequence: Ac-Arg-Tyr-Tyr-Arg-Ile-Lys-NH2. The structure includes:
The molecular weight of For-RYYRIK-NH2 is approximately 1,051.24 g/mol. Its three-dimensional conformation plays a crucial role in its interaction with the ORL1 receptor.
For-RYYRIK-NH2 primarily functions through competitive antagonism at the nociceptin receptor. It inhibits receptor activation by preventing ligand binding, thereby modulating downstream signaling pathways related to pain perception and stress responses.
The binding kinetics of For-RYYRIK-NH2 can be assessed using radiolabeled ligand displacement assays, which measure its efficacy in blocking [^35S]-GTPγS binding to G proteins associated with the ORL1 receptor.
The mechanism of action for For-RYYRIK-NH2 involves its competitive binding to the nociceptin receptor. By occupying the binding site, it prevents nociceptin from exerting its effects on pain signaling pathways.
Studies indicate that this antagonist can effectively alter nociceptin-induced responses in various biological models, suggesting potential applications in pain management therapies.
For-RYYRIK-NH2 is typically presented as a white to off-white powder. It is soluble in aqueous solutions at physiological pH levels, which is essential for its biological activity.
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm purity and structural integrity.
For-RYYRIK-NH2 has significant scientific uses, particularly in:
The nociceptin/nociceptin opioid peptide receptor (N/OFQ-NOP receptor) system constitutes the fourth member of the opioid receptor family, sharing >60% sequence homology with classical opioid receptors (mu, delta, kappa) but exhibiting distinct ligand specificity and functional profiles [1] [2] [9]. This system features a genetically conserved endogenous ligand, nociceptin/orphanin FQ (N/OFQ), a 17-amino acid neuropeptide (Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln) with structural similarities to dynorphin A but lacking affinity for canonical opioid receptors [2] [5] [9]. The NOP receptor is a class A G protein-coupled receptor (GPCR) that couples primarily to inhibitory Gαi/o proteins. Upon activation, it initiates multiple intracellular signaling cascades:
Table 1: Neurobiological Functions Modulated by Nociceptin Opioid Peptide Receptor Signaling
| Physiological System | Effects of Nociceptin Opioid Peptide Receptor Activation | Key Brain Regions |
|---|---|---|
| Pain Processing | Bidirectional modulation (anti-nociception spinal/supraspinal; pro-nociception supraspinal) | Spinal dorsal horn, periaqueductal gray, rostroventral medulla |
| Reward & Addiction | Inhibition of dopamine release in mesolimbic pathway | Ventral tegmental area, nucleus accumbens |
| Stress & Mood | Anxiolytic and antidepressant-like effects; HPA axis inhibition | Amygdala, hypothalamus, locus coeruleus |
| Cognitive Function | Impairment of spatial learning and memory consolidation | Hippocampus, prefrontal cortex |
This receptor is widely expressed throughout the central nervous system, with high density in cortical regions, limbic structures (amygdala, hippocampus), hypothalamus, brainstem nuclei, and spinal cord dorsal horn [5] [7] [10]. This distribution underpins its involvement in diverse physiological processes including nociception, mood regulation, stress response, reward processing, and learning [1] [5] [9]. Notably, the system exhibits functional plasticity under pathological conditions: upregulation occurs in chronic pain states, Parkinson's disease, and depression, positioning it as a therapeutic target [4] [7].
The development of NOP receptor antagonists addresses critical limitations in targeting this system:
Table 2: Therapeutic Rationale for Nociceptin Opioid Peptide Receptor Antagonists
| Therapeutic Area | Biological Rationale | Observed Preclinical Effects |
|---|---|---|
| Chronic Pain | Blockade of supraspinal pronociceptive/anti-opioid actions; attenuation of central sensitization | Reversal of hyperalgesia; synergy with mu-opioid agonists |
| Major Depressive Disorder | Disinhibition of monoaminergic transmission (serotonin, norepinephrine) | Reduced immobility in forced swim test; enhanced plasticity |
| Substance Use Disorders | Normalization of N/OFQ-induced dysregulation of mesolimbic dopamine | Reduced self-administration of opioids, cocaine, alcohol |
| Cognitive Impairment | Antagonism of hippocampal Nociceptin Opioid Peptide receptor-mediated inhibition of LTP | Improved spatial memory; enhanced acquisition/retention |
Early peptide antagonists like [Nphe¹]N/OFQ(1-13)NH₂ exhibited partial agonism and species-dependent variability [6]. This underscored the need for highly selective, brain-penetrant antagonists with consistent pharmacokinetic profiles. The hexapeptide scaffold (exemplified by Ac-RYYRIK-NH₂) emerged as a promising template due to its potent NOP receptor affinity (Kᵢ ~1-3nM) and negligible activity at classical opioid receptors [3] [6].
The discovery of NOP receptor-selective peptide antagonists originated from combinatorial library screening. Dooley and colleagues identified Ac-RYYRIK-NH₂ (also called NC-6) as a lead hexapeptide featuring:
Despite favorable in vitro properties, Ac-RYYRIK-NH₂ displayed limited metabolic stability due to susceptibility to aminopeptidases and rapid clearance in vivo, restricting its utility for central nervous system studies [6] [8]. To address this, strategic modifications were explored:
Table 3: Evolution of Hexapeptide Nociceptin Opioid Peptide Receptor Antagonists
| Parameter | Ac-RYYRIK-NH₂ | For-RYYRIK-NH₂ | Functional Impact |
|---|---|---|---|
| N-Terminal Group | Acetyl (Ac-) | Formyl (For-) | Enhanced metabolic stability; preserved lipophilicity |
| Binding Affinity (Kᵢ, nM) | 1.2 ± 0.3 | 0.8 ± 0.2 | Maintained subnanomolar potency |
| Functional IC₅₀ (nM) | 15.7 (cAMP); 8.9 (GTPγS) | 11.0 (cAMP); 3.2 (GTPγS) | Potent Nociceptin Opioid Peptide receptor antagonism |
| Plasma Stability (t₁/₂, min) | 8.3 ± 1.1 | 24.7 ± 3.5 | 3-fold improvement in pharmacokinetics |
| Receptor Selectivity | >1000-fold vs. MOP/DOP/KOP | >1000-fold vs. MOP/DOP/KOP | No significant off-target activity |
For-RYYRIK-NH₂ thus represents a critical pharmacological tool for elucidating NOP receptor function in vivo. Its improved stability enables reliable assessment of NOP receptor blockade in behavioral models of pain, addiction, and depression, providing a foundation for future non-peptide antagonist development [3] [6] [8]. This hexapeptide scaffold continues to inform structure-activity relationship studies aimed at optimizing drug-like properties while retaining target specificity [8].
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0